molecular formula C16H18F3N3O3S B2905943 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine CAS No. 2191216-32-5

3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Cat. No. B2905943
CAS RN: 2191216-32-5
M. Wt: 389.39
InChI Key: HXBYQTOMEFCRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical and medical research. This compound is commonly referred to as MPP and is a piperidine derivative that contains a pyrazole ring and a sulfonamide group.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves the inhibition of specific enzymes and proteins such as COX-2, MMP-9, and VEGF. These enzymes and proteins are involved in various cellular processes such as angiogenesis, inflammation, and cell proliferation. By inhibiting their activity, MPP can prevent the development and progression of diseases that are associated with these processes.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MPP can also inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine in lab experiments is its high specificity and selectivity towards certain enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of using MPP is its potential toxicity and side effects. Therefore, it is important to use appropriate dosages and precautions when handling this compound.

Future Directions

There are several future directions for research on 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine. One of the areas of interest is the development of novel derivatives of MPP that have improved pharmacological properties and reduced toxicity. Another direction is the investigation of the potential applications of MPP in the treatment of other diseases such as diabetes, cardiovascular diseases, and viral infections. Moreover, further studies are needed to elucidate the exact mechanisms of action of MPP and its effects on various cellular processes.

Synthesis Methods

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves the reaction of 1-methyl-3-pyrazolecarboxylic acid with 4-trifluoromethoxybenzenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification using column chromatography.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has been extensively studied for its potential applications in pharmaceutical and medical research. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. MPP has been found to inhibit the activity of certain enzymes and proteins that play a crucial role in the development and progression of these diseases.

properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c1-21-10-8-15(20-21)12-3-2-9-22(11-12)26(23,24)14-6-4-13(5-7-14)25-16(17,18)19/h4-8,10,12H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBYQTOMEFCRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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